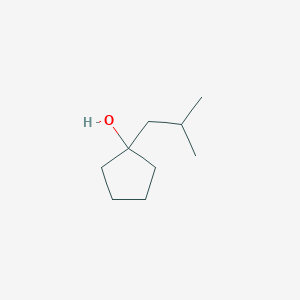
1-(2-Methylpropyl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with isobutylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding cyclopentanone derivative. This method ensures high yield and purity of the final product, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Cyclopentanone or 1-(2-Methylpropyl)cyclopentanone.
Reduction: 1-(2-Methylpropyl)cyclopentane.
Substitution: 1-(2-Methylpropyl)cyclopentyl chloride.
科学的研究の応用
1-(2-Methylpropyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
類似化合物との比較
Cyclopentanol: A simpler analog with a hydroxyl group directly attached to the cyclopentane ring.
1-(2-Methylpropyl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Isobutylcyclopentane: A related compound without the hydroxyl group.
Uniqueness: 1-(2-Methylpropyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it versatile for various applications .
生物活性
1-(2-Methylpropyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits interactions with various biomolecules, which may influence its pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C10H18O. The compound features a cyclopentane ring with a hydroxyl group that facilitates hydrogen bonding with biomolecules, potentially altering their structure and function. Its hydrophobic characteristics allow it to interact with lipid membranes, affecting membrane fluidity and permeability.
The biological activity of this compound is primarily attributed to its interaction with cellular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing enzymatic activities and signal transduction pathways. Additionally, the compound's lipophilicity allows it to penetrate cellular membranes, which may enhance its bioavailability and therapeutic efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds structurally similar to this compound can induce apoptosis in cancer cells. The compound's ability to interact with apoptotic pathways highlights its potential in cancer therapy development.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Safety Profile
While the therapeutic potential of this compound is promising, safety assessments are crucial. The compound may pose risks such as skin irritation or respiratory issues upon exposure. Proper handling procedures should be implemented during research and application phases to mitigate these risks.
特性
IUPAC Name |
1-(2-methylpropyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)7-9(10)5-3-4-6-9/h8,10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDLFMCZAIJTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














